4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. This compound features a four-membered azetidine ring with a bromophenyl group and two methyl groups attached to it. Azetidinones are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one. For instance, exposure to moist air or water could potentially affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 3,3-dimethyl-2-azetidinone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromophenyl group but differs in the presence of an acetic acid moiety.
4-Bromobenzophenone: Features a bromophenyl group attached to a benzophenone structure.
4-Bromophenylpiperazine: Contains a bromophenyl group attached to a piperazine ring.
Uniqueness
4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYFRJCGKBXHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1862787-06-1 |
Source
|
Record name | 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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